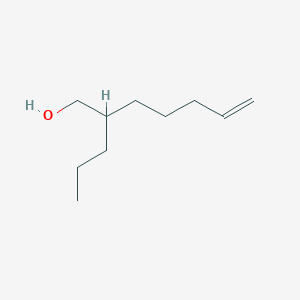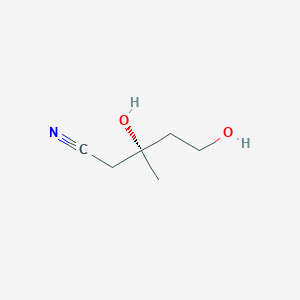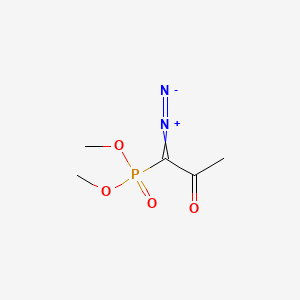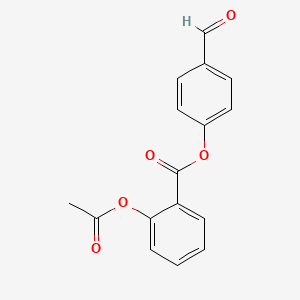
1-13C-D-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-13C-D-Phenylalanine is an isotopically labeled analogue of D-phenylalanine, where the carbon-13 isotope is incorporated at the first carbon position. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving metabolic pathways and enzyme kinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-13C-D-Phenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This enzyme selectively converts one enantiomer, allowing for the isolation of the desired D-phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the incorporation of carbon-13 labeled carbon dioxide into the phenylalanine structure through biosynthetic pathways or chemical synthesis .
Análisis De Reacciones Químicas
1-13C-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
1-13C-D-Phenylalanine is widely used in scientific research, including:
Mecanismo De Acción
1-13C-D-Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of various neurotransmitters and hormones. It is involved in the production of dopamine, norepinephrine, and thyroxine . The compound is transported into cells via amino acid transporters and is subsequently metabolized by enzymes such as phenylalanine hydroxylase .
Comparación Con Compuestos Similares
L-Phenylalanine-1-13C: An isotopic analogue of L-phenylalanine.
L-Phenylalanine-2-13C: Another isotopic variant with the carbon-13 isotope at the second carbon position.
L-Phenylalanine-3-13C: Isotopic variant with the carbon-13 isotope at the third carbon position.
Uniqueness: 1-13C-D-Phenylalanine is unique due to its specific isotopic labeling at the first carbon position and its D-configuration, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and enzyme activities .
Propiedades
Número CAS |
1202063-94-2 |
|---|---|
Fórmula molecular |
C₈¹³CH₁₁NO₂ |
Peso molecular |
166.18 |
Sinónimos |
(2R)-2-Amino-3-phenylpropanoic Acid-1-13C; (R)-3-Phenyl-2-aminopropanoic Acid-1-13C; (R)-Phenylalanine-1-13C; D-(+)-Phenylalanine-1-13C; D-α-Amino-β-phenylpropionic Acid-1-13C; Endorphenyl-1-13C; NSC 25005-1-13C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

